molecular formula C19H29BN2O5 B581534 {[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester CAS No. 1257651-17-4

{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester

Cat. No. B581534
M. Wt: 376.26
InChI Key: IYTPRTWBNLJZLK-UHFFFAOYSA-N
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Description

This compound is a boronic ester with the empirical formula C16H28BNO4 . It contains a phenylcarbamoyl group attached to a methyl-carbamic acid tert-butyl ester. The phenyl group is further substituted with a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenyl ring substituted with a carbamoyl group and a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group . The carbamoyl group is further substituted with a methyl-carbamic acid tert-butyl ester .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures are often used in borylation reactions .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with boronic ester functionalities, like the one mentioned, are often synthesized through multi-step chemical reactions, including substitution reactions. These compounds are characterized using a variety of spectroscopic methods, such as FTIR, NMR spectroscopy, and mass spectrometry, alongside X-ray diffraction for crystallographic analysis. Density Functional Theory (DFT) is frequently employed to calculate molecular structures and compare them with experimental values, ensuring the accuracy of the synthesized compounds' structures (Huang et al., 2021).

Applications in Material Science

Boronic ester-containing compounds exhibit significant potential in material science, especially in the development of fluorescent materials and nanoparticles. For instance, these compounds have been used to initiate Suzuki-Miyaura chain growth polymerization, leading to the creation of heterodisubstituted polyfluorenes. Such polymers can form stable nanoparticles in water, showing bright fluorescence emissions that can be tuned for specific applications. This property is particularly valuable for creating materials with potential applications in bioimaging and sensing technologies (Fischer et al., 2013).

Fluorescence Quenching and Sensing

Moreover, the introduction of boronic ester functionalities into organic molecules has been explored for the detection of hydrogen peroxide vapor, a critical parameter in explosive detection. The design of organic thin-film fluorescence probes incorporating these functionalities demonstrates fast response times and high sensitivity, highlighting the potential of such compounds in security and environmental monitoring applications (Fu et al., 2016).

properties

IUPAC Name

tert-butyl N-[2-oxo-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BN2O5/c1-17(2,3)25-16(24)21-12-15(23)22-14-10-8-9-13(11-14)20-26-18(4,5)19(6,7)27-20/h8-11H,12H2,1-7H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTPRTWBNLJZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725456
Record name tert-Butyl {2-oxo-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester

CAS RN

1257651-17-4
Record name tert-Butyl {2-oxo-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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